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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling mechanisms

of Psb-KD107, a selective agonist for the G protein-coupled receptor 18 (GPR18). It is

designed to be a core resource for researchers, scientists, and professionals involved in drug

development who are investigating the therapeutic potential of targeting GPR18. This

document synthesizes the current understanding of Psb-KD107's mechanism of action, its

downstream signaling pathways, and provides detailed experimental protocols for key assays

used to characterize its activity.

Introduction to Psb-KD107
Psb-KD107 is a first-in-class, non-lipid-like agonist of the orphan G protein-coupled receptor

GPR18.[1] It has demonstrated significant potency and efficacy in activating GPR18,

surpassing that of the natural cannabinoid agonist Δ9-tetrahydrocannabinol (THC).[2][3]

Notably, Psb-KD107 exhibits high selectivity for GPR18 over other cannabinoid-sensitive

receptors such as CB1, CB2, and GPR55.[2][3] The primary physiological effect attributed to

Psb-KD107 is endothelium-dependent vasodilation, highlighting its potential in cardiovascular

research and therapeutics. Beyond its vascular effects, Psb-KD107 has also been shown to

possess antioxidant properties and, importantly for its safety profile, does not affect platelet

aggregation.
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The principal mechanism of action of Psb-KD107 involves the activation of GPR18 on

endothelial cells, which initiates a signaling cascade culminating in vasorelaxation. This

pathway is primarily dependent on the generation of nitric oxide (NO).

GPR18 Activation and Nitric Oxide Production
Upon binding to GPR18, Psb-KD107 is proposed to activate a Gi/Go-protein-coupled pathway.

This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), which

catalyzes the production of NO from L-arginine. The generated NO then diffuses to adjacent

vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an

increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels subsequently

activate protein kinase G (PKG), which in turn phosphorylates several downstream targets that

collectively reduce intracellular calcium concentrations and induce smooth muscle relaxation,

resulting in vasodilation.
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Psb-KD107 induced vasorelaxation pathway.

Involvement of Potassium Channels
Evidence suggests that potassium (K+) channels also play a role in the vasorelaxant effects of

Psb-KD107. The activation of K+ channels in vascular smooth muscle cells leads to

hyperpolarization, which in turn causes the closure of voltage-gated calcium channels, a

reduction in intracellular calcium, and subsequent relaxation. This can be a direct effect or a

downstream consequence of the NO-cGMP-PKG pathway.
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Beyond the primary NO-mediated pathway, the activation of GPR18 by Psb-KD107 is thought

to engage other significant intracellular signaling cascades, including the PI3K/Akt and ERK1/2

pathways.

PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell

survival, proliferation, and metabolism. Some studies suggest that GPR18, as a Gi/Go-coupled

receptor, can activate this pathway. While direct evidence for Psb-KD107 is still emerging,

other GPR18 agonists have been shown to increase the phosphorylation of Akt.

ERK1/2 Pathway
The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another key signaling cascade

that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway,

GPR18 activation has been linked to the phosphorylation and activation of ERK1/2. It is

important to note that the signaling of GPR18 is complex, and some studies have reported that

its coupling to canonical G-protein pathways may be context-dependent, suggesting the

possibility of non-canonical or biased signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Psb-KD107

GPR18

Gi/Go

Activates

β-Arrestin

Recruits

PI3K ERK1/2

Akt

p-Akt

Cellular Responses
(Survival, Proliferation)

p-ERK1/2

Click to download full resolution via product page

Proposed downstream signaling of GPR18.

Quantitative Data Summary
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The following tables summarize the key quantitative data reported for Psb-KD107.

Table 1: In Vitro Vasorelaxant Activity of Psb-KD107

Parameter Value
Experimental
System

Pre-
contraction
Agent

Reference

pIC50 5.22 ± 0.020

Endothelium-

intact rat aortic

rings

Phenylephrine (1

µM)

pIC50 (with PSB-

CB-92 10 µM)
4.884 ± 0.020

Endothelium-

intact rat aortic

rings

Phenylephrine (1

µM)

pIC50 (with PSB-

CB-92 20 µM)
4.735 ± 0.023

Endothelium-

intact rat aortic

rings

Phenylephrine (1

µM)

pIC50

(endothelium-

denuded)

4.873 ± 0.015

Endothelium-

denuded rat

aortic rings

Phenylephrine (1

µM)

pIC50 (with L-

NAME 100 µM)
4.873 ± 0.015

Endothelium-

intact rat aortic

rings

Phenylephrine (1

µM)

Table 2: Other In Vitro Activities of Psb-KD107

Assay Concentration Result Reference

Platelet Aggregation 100 µM
No effect on collagen-

induced aggregation

Antioxidant Activity

(FRAP assay)
-

60-80% of ascorbic

acid activity

Antioxidant Activity

(DPPH assay)
100 µM and 1000 µM

No scavenging of

DPPH free radical
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Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Vasorelaxation Assay in Rat Aortic Rings
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Start: Isolate Thoracic Aorta

Clean and cut into 2-3 mm rings

Mount rings in organ baths
(Krebs-Henseleit solution, 37°C, 95% O2/5% CO2)

Equilibrate under 2g tension for 60 min

Pre-contract with Phenylephrine (1 µM)

Cumulatively add Psb-KD107
(0.3–100 µM)

Record isometric tension

Analyze data (pIC50 calculation)

End

Click to download full resolution via product page

Workflow for vasorelaxation assay.
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Objective: To determine the vasorelaxant effect of Psb-KD107 on isolated rat thoracic aorta.

Materials:

Male Wistar rats (250-300 g)

Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2,

NaHCO3 25, glucose 11.1)

Phenylephrine hydrochloride

Psb-KD107

Organ bath system with isometric force transducers

Data acquisition system

Procedure:

Euthanize the rat via an approved method and excise the thoracic aorta.

Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide

rings. For endothelium-denuded experiments, gently rub the luminal surface of the ring with

a wooden stick.

Suspend the aortic rings between two stainless-steel hooks in organ baths containing Krebs-

Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2

gas mixture.

Allow the rings to equilibrate for 60 minutes under a resting tension of 2g. During this period,

replace the bath solution every 15 minutes.

After equilibration, pre-contract the aortic rings with 1 µM phenylephrine.

Once a stable contraction plateau is reached, cumulatively add Psb-KD107 (from 0.3 µM to

100 µM) to the organ bath.
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Record the changes in isometric tension. Relaxation is expressed as a percentage of the

phenylephrine-induced contraction.

For inhibitor studies, pre-incubate the rings with the inhibitor (e.g., L-NAME 100 µM) for 20-

30 minutes before adding phenylephrine.

Protocol for β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to GPR18 upon stimulation with Psb-
KD107. This protocol is a representative example based on commercially available assay

systems (e.g., PathHunter®).

Materials:

CHO-K1 or HEK293 cells stably co-expressing GPR18 and a β-arrestin-enzyme fragment

complementation system

Cell culture medium (e.g., DMEM/F-12) with 10% FBS

Assay buffer

Psb-KD107

Detection reagents (specific to the assay system)

Luminometer-compatible microplates (e.g., 384-well white plates)

Luminometer

Procedure:

Seed the GPR18-expressing cells in a 384-well white microplate at a density of 5,000-10,000

cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of Psb-KD107 in assay buffer.

Remove the culture medium from the cells and add the Psb-KD107 dilutions to the

respective wells. Include a vehicle control.
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Incubate the plate at 37°C for 60-90 minutes.

Add the detection reagents to each well according to the manufacturer's instructions.

Incubate the plate at room temperature for 60 minutes in the dark.

Measure the luminescence using a plate reader.

Calculate the EC50 value from the dose-response curve.
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Start: Seed GPR18-expressing cells

Incubate overnight

Prepare Psb-KD107 dilutions

Add Psb-KD107 to cells

Incubate for 60-90 min at 37°C

Add detection reagents

Incubate for 60 min at RT (dark)

Measure luminescence

Analyze data (EC50 calculation)

End
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Workflow for β-arrestin recruitment assay.
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Conclusion
Psb-KD107 is a valuable pharmacological tool for elucidating the physiological and

pathological roles of GPR18. Its primary action is the stimulation of endothelium-dependent

vasodilation via a nitric oxide-mediated pathway. Further research into its downstream signaling

through pathways such as PI3K/Akt and ERK1/2 will provide a more complete understanding of

its cellular effects and therapeutic potential. The protocols and data presented in this guide

offer a solid foundation for researchers to design and execute experiments aimed at further

characterizing the signaling of Psb-KD107 and the function of GPR18.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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